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Gap 26

Cat. No.: B8082210
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-UHFFFAOYSA-N
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Description

Identification and Classification of Gap 26

This compound is a synthetic peptide that has been instrumental in advancing our understanding of connexin-mediated intercellular communication. Its classification and mechanism of action are directly linked to its origin and its ability to mimic a specific portion of a key gap junction protein.

Nature as a Connexin Mimetic Peptide

This compound is classified as a connexin mimetic peptide. iscabiochemicals.comnih.govwikipedia.orgmedchemexpress.com These peptides are designed to replicate short, conserved sequences of connexin proteins, the building blocks of gap junctions. iscabiochemicals.com By mimicking these specific domains, they can interfere with the normal function of connexin channels, acting as inhibitors. iscabiochemicals.commedchemexpress.com This inhibitory action is often reversible, making them powerful tools for studying the dynamic processes of gap junctional communication. wikipedia.org

Derivation from Connexin 43 (Cx43) Extracellular Loop 1 (EL1) Residues 63-75

Specifically, this compound is derived from Connexin 43 (Cx43), one of the most widely expressed connexin proteins in the human body. nih.govwikipedia.org It corresponds to a sequence of amino acids, specifically residues 63-75, located on the first extracellular loop (EL1) of Cx43. iscabiochemicals.comnih.gov The sequence of this compound is Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg. wikipedia.org This extracellular region of the connexin protein is crucial for the proper docking of hemichannels from adjacent cells to form a complete gap junction channel. By mimicking this sequence, this compound is thought to interfere with this docking process, thereby inhibiting gap junctional communication. medchemexpress.com

Comparison with Related Connexin Mimetic Peptides

This compound is part of a broader class of connexin mimetic peptides, with another notable example being Gap 27. nih.govresearchgate.net While both peptides target Cx43, they are derived from different extracellular domains, leading to distinct, though sometimes overlapping, effects on channel function. nih.govresearchgate.net Gap 27 mimics a sequence on the second extracellular loop of Cx43, specifically amino acids 204–214 (SRPTEKTIFFI). iscabiochemicals.comnih.gov Both this compound and Gap 27 are widely used as inhibitors of Cx43-mediated communication, but their precise mechanisms and potencies can vary depending on the experimental context. nih.govnih.gov Research has also explored mimetic peptides corresponding to the this compound and Gap 27 domains of other connexins, such as Cx37 and Cx40, to investigate connexin-specific functions. nih.gov

FeatureThis compoundGap 27
Derivation Connexin 43, Extracellular Loop 1 (Residues 63-75) iscabiochemicals.comnih.govConnexin 43, Extracellular Loop 2 (Residues 204–214) iscabiochemicals.comnih.gov
Sequence VCYDKSFPISHVR wikipedia.orgSRPTEKTIFFI iscabiochemicals.com
Primary Target Connexin 43 hemichannels and gap junctions iscabiochemicals.comConnexin 43 hemichannels and gap junctions nih.govmedchemexpress.com
Mechanism of Action Inhibits hemichannel currents and, with longer exposure, gap junctional coupling iscabiochemicals.comInhibits connexin-mediated communication iscabiochemicals.comnih.gov

Overview of Connexins, Hemichannels, and Gap Junctions

To fully appreciate the significance of this compound, it is essential to understand the biological structures it targets: connexins, hemichannels, and gap junctions. These components form a hierarchical system that enables direct communication between neighboring cells.

Connexin Protein Family Architecture and Assembly

Connexins are a family of structurally related transmembrane proteins. wikipedia.orgwikipedia.org In the human genome, there are over 20 members of the connexin family, each named according to its molecular weight in kilodaltons (e.g., Cx43 is a 43 kDa protein). wikipedia.org The fundamental architecture of a connexin protein consists of four transmembrane domains, two extracellular loops (EL1 and EL2), a cytoplasmic loop, and intracellular N- and C-termini. researchgate.netresearchgate.netnih.gov The extracellular loops are highly conserved and play a critical role in the docking of hemichannels from adjacent cells. researchgate.net

The assembly of these proteins into functional channels is a multi-step process. Connexin proteins are synthesized in the endoplasmic reticulum and then oligomerize into hexameric structures called connexons, or hemichannels, in the Golgi apparatus. wikipedia.org These hemichannels are then transported to the plasma membrane. wikipedia.org

Hemichannel (Connexon) Structure and Function

A hemichannel, also known as a connexon, is a hexameric assembly of six connexin proteins. wikipedia.orgresearchgate.net These hemichannels can exist in an undocked state on the cell surface, where they can form a conduit between the cytoplasm and the extracellular environment. wikipedia.org In this capacity, they can mediate the release of signaling molecules like ATP and the uptake of small molecules from the extracellular space. iscabiochemicals.com

Gap Junction Channel Formation and Intercellular Communication

Gap junctions are clusters of intercellular channels that directly connect the cytoplasm of neighboring cells, permitting the passage of ions, second messengers, and small metabolites up to approximately 1 kilodalton in size. tandfonline.com This direct line of communication allows for the rapid coordination of cellular activities and is crucial for maintaining tissue homeostasis. mdpi.comnih.govnih.govnih.gov

The formation of a gap junction channel is a multi-step process that begins with the synthesis of connexin proteins. researchgate.net At least 20 different connexins have been identified in humans, with Connexin 43 (Cx43) being the most ubiquitously expressed. tandfonline.commdpi.com Six connexin proteins oligomerize to form a hexameric structure called a connexon, or hemichannel, which is then inserted into the plasma membrane. tandfonline.commdpi.comresearchgate.net

A functional intercellular channel is formed when a connexon in one cell membrane docks with a corresponding connexon from an adjacent cell in the narrow extracellular space, or "gap". nih.govfrontiersin.org The two docked connexons create a continuous aqueous pore that connects the two cells. researchgate.netnih.gov These channels can be composed of a single type of connexin (homomeric/homotypic) or different types of connexins (heteromeric/heterotypic), which allows for a diversity of channel properties and regulatory mechanisms. researchgate.netnih.gov This intricate assembly enables tissues to form a functional syncytium, where cells can act in a coordinated manner. researchgate.net

This compound is a connexin mimetic peptide, meaning it corresponds to a short, specific sequence of a connexin protein. nih.gov Specifically, this compound mimics a sequence on the first extracellular loop of Connexin 43. nih.gov By binding to this region, this compound can inhibit the function of Connexin 43 hemichannels and, with longer exposure, the fully formed gap junction channels. nih.gov

Biological Significance of Connexin 43 in Cellular Systems

Connexin 43 is a vital protein with a broad and critical role in the physiology of numerous cellular systems. Its importance extends beyond simply forming channels to include participation in complex signaling pathways. mdpi.comnih.gov

Connexin 43 is the most widely expressed and extensively studied gap junction protein. mdpi.comnih.gov It is found in a vast array of tissues, highlighting its fundamental importance in vertebrate physiology.

Key Tissues with High Connexin 43 Expression:

Heart: In the cardiovascular system, Cx43 is abundant in cardiomyocytes and plays a critical role in the synchronized contraction of the heart muscle by facilitating the rapid propagation of electrical impulses. mdpi.commdpi.com

Nervous System: Within the central nervous system, Cx43 is highly expressed in astrocytes, where it contributes to the formation of extensive glial networks. nih.gov These networks are essential for processes such as potassium buffering, neurotransmitter recycling, and the propagation of calcium waves. nih.govnih.gov

Bone: In skeletal tissue, Cx43 is the primary gap junction protein in osteoblasts, osteocytes, and osteoclasts. nih.govnih.gov It is crucial for bone development, remodeling, and the response of bone cells to mechanical stress. nih.govnih.govnih.gov

Skin: Cx43 is involved in the regulation of keratinocyte proliferation and differentiation, as well as in the process of wound healing. oup.com

Lungs: In the respiratory system, Cx43 is expressed in airway epithelium, alveolar cells, and lung fibroblasts, and is important for lung development and the response to injury. mdpi.com

The widespread expression of Connexin 43 underscores its physiological relevance. Mutations or dysregulation of the gene encoding Cx43 (GJA1) have been linked to a variety of diseases, further emphasizing its critical role in normal organ function. tandfonline.comnih.gov

The ability of Connexin 43-containing gap junctions to facilitate direct intercellular communication is fundamental to the establishment and maintenance of tissue homeostasis. mdpi.comnih.govnih.govnih.govnih.gov By allowing the exchange of signaling molecules, these channels enable cells within a tissue to coordinate their responses to developmental cues, physiological stimuli, and environmental stressors. nih.govnih.gov

This coordinated activity is essential for a multitude of biological processes, including:

Development and Differentiation: During embryonic development, Cx43-mediated communication is vital for proper cell growth and differentiation. nih.gov

Wound Healing: In response to tissue injury, Cx43 expression and function are dynamically regulated to coordinate the cellular activities required for repair. mdpi.comoup.com

Immune Response: Gap junctional communication involving Cx43 plays a role in modulating immune responses. mdpi.com

Metabolic Coupling: In tissues like the brain, Cx43 channels allow for the sharing of metabolites, such as glucose, between cells like astrocytes and neurons. nih.gov

The network of communication established by Connexin 43 allows tissues to function as an integrated whole, rather than as a collection of individual cells. nih.govnih.gov This integration is crucial for maintaining the stable internal environment that characterizes tissue homeostasis. The disruption of this communication network can lead to a loss of homeostasis and contribute to pathological conditions. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H107N19O19S B8082210 Gap 26

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Gap 26

Binding Interactions and Specificity

Gap 26 is designed to mimic a specific sequence within the extracellular domain of connexins, facilitating its interaction with these channels. medchemexpress.comtandfonline.comtandfonline.com

Interaction with Connexin Extracellular Loop Domains

This compound corresponds to amino acid sequences found in the extracellular loops of connexins, particularly the first extracellular loop of Cx43. medchemexpress.comtandfonline.commolbiolcell.orgportlandpress.com These extracellular loops are critical for the docking of hemichannels to form gap junctions. tandfonline.comresearchgate.net Peptides like this compound are thought to bind to these extracellular domains. researchgate.netnih.govnih.gov While the exact binding site may be less accessible than initially hypothesized, potentially located deeper within the channel pore or only accessible when the channel is open, atomic force microscopy studies have provided evidence of direct binding by this compound to the extracellular loop region of Cx43 hemichannels. tandfonline.comnih.gov Some studies suggest that the binding site might be within the inner EL1 surface and the interface between EL1 and EL2. mdpi.com

Direct Binding to Connexin Hemichannels

Evidence indicates that this compound has a direct action on connexin hemichannels, leading to a reduction in their conductivity. tandfonline.comtandfonline.com Studies using electrophysiology have shown that this compound inhibits hemichannel currents. nih.govresearchgate.net This direct binding to hemichannels is considered the likely primary effect of this compound. nih.govresearchgate.net Hemichannels with bound peptides can then move laterally in the plasma membrane and may be internalized. researchgate.netresearchgate.net

Selectivity for Specific Connexin Isoforms (e.g., Cx43, Cx37, Cx40, Cx32)

This compound was initially developed based on sequences in the extracellular loops of Cx43 and has been extensively used to inhibit gap junctions primarily composed of Cx43. tandfonline.com However, it has also been applied to study channels formed by Cx32, Cx40, and Cx37 in a variety of cells and tissues. tandfonline.com this compound and a related peptide, Gap 27, cover highly conserved ectodomain consensus sequences and have been used as "pan" reagents to inhibit connexin-facilitated communication, especially in tissues expressing multiple connexins. tandfonline.com A derivative of this compound has shown specificity for Cx37 and Cx40, proving useful in studies of vascular systems. tandfonline.com This suggests that these peptides interact at a common connexin ectodomain communication locus. tandfonline.com While initially thought to be Cx-specific, some studies suggest that this compound and Gap 27 might interact with pannexin hemichannels as well, although these findings require further corroboration. tandfonline.com

Modulation of Connexin Channel Function

This compound primarily functions as an inhibitor of connexin channel activity. tandfonline.comtandfonline.com

Inhibition of Hemichannel Conductance

This compound significantly lowers the conductivity of connexin hemichannels. tandfonline.comtandfonline.com This inhibition has been demonstrated through measurements of outward currents in cells expressing connexins and through single-channel recording studies. tandfonline.comnih.gov this compound reduces hemichannel opening by shifting the voltage dependence of opening to more positive voltages. nih.gov The inhibition of hemichannel currents by this compound is concentration-dependent. nih.gov This inhibition also leads to the blockage of the entry of small reporter dyes and the release of ATP by cells. tandfonline.comtandfonline.comportlandpress.com

Kinetic Profile of Hemichannel Inhibition

The inhibition of hemichannel currents by this compound occurs relatively rapidly, typically within minutes of application. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org Studies have shown a substantial lowering of outward currents within approximately 10 minutes of this compound application. tandfonline.com Electrophysiological studies comparing the effects of this compound on hemichannels and gap junctions in HeLa cells expressing Cx43 found that hemichannel currents were inhibited with a response time of less than 5 minutes, while gap junction coupling was inhibited after 30 minutes of exposure. nih.govresearchgate.net The inhibition of ATP release or dye uptake via hemichannels shows similar kinetics, with effects apparent after 15 minutes of exposure. portlandpress.com Despite the relatively rapid onset, the inhibition of hemichannel currents by this compound may be incomplete even at high concentrations. nih.gov The kinetics of inhibition, occurring over minutes, are considered relatively slow if the interaction is with freely accessible extracellular domains, suggesting the interaction site might be less accessible or only available when the channel is open. nih.gov

Effects on Hemichannel Gating Properties

This compound binds to the extracellular loop regions of connexin hemichannels (CxHcs), leading to channel closure within minutes researchgate.netresearchgate.net. Electrophysiological studies have demonstrated that this compound inhibits hemichannel currents evoked in low Ca²⁺ solution, with a rapid response time of less than 5 minutes when applied to single cells researchgate.netnih.gov. The changes observed in the conductance and voltage gating of CxHcs upon this compound application suggest an interaction of the peptide at a consensus sequence within the first extracellular loop researchgate.net. This interaction is hypothesized to contribute to the inner wall of the pore, potentially resulting in a decrease in the channel diameter in the extracellular vestibule researchgate.net. Direct binding of this compound to the extracellular loop region of Cx43 hemichannels has been demonstrated through atomic force microscopy tandfonline.comtandfonline.com. The blocking effects of this compound on Cx43 hemichannels have been observed in various cell types and occur rapidly after administration, indicating that the peptide directly targets existing CxHcs mdpi.com.

Blockade of Gap Junction Channel Coupling

While this compound primarily targets hemichannels, it also leads to the inhibition of gap junction channel coupling, albeit with different temporal dynamics.

Temporal Dynamics of Gap Junction Inhibition

This compound inhibits electrical coupling mediated by gap junctions after a longer exposure time compared to its effects on hemichannels researchgate.netnih.gov. Studies in HeLa cells expressing Cx43 showed inhibition of electrical coupling after 30 minutes of exposure to this compound researchgate.netnih.gov. The extended time course of action on gap junctional electrical coupling suggests that longer diffusion pathways into the intercellular spaces within gap junctions are involved, ultimately leading to the blockage of gap junctional coupling researchgate.net. Hemichannels with attached peptide are thought to move laterally toward the rims of gap junction plaques as they assemble and are then internalized, contributing to the disruption of gap junction coupling over time researchgate.netresearchgate.net. The rate of gap junction inhibition can vary depending on factors such as cell confluency, tissue type, and experimental conditions, which may influence the diffusion of the peptide into intercellular spaces researchgate.net.

Proposed Molecular Mechanisms of Gap Junction Blockade

Several molecular mechanisms have been proposed for how this compound blocks gap junction channels. One proposed mechanism is that the peptide permeates into the intercellular spaces within gap junctions and binds to the extracellular loops of connexins, directly inducing closure of the gap junction channels tandfonline.com. Another hypothesis suggests that the binding of this compound to hemichannels interferes with their docking to form functional gap junctions tandfonline.comtandfonline.com. It is argued that a higher affinity of the peptide for its counterpart sequence on the extracellular loop region competes with and thus impedes the docking of two hemichannels, causing inhibition of gap junction coupling tandfonline.comtandfonline.com. While gap junction plaques are internalized as complete units, bound peptide may also interfere with the steady-state balance between docking and undocking, particularly at the periphery of the plaques, leading to a reduction in communication capacity or the number of functional gap junctions tandfonline.com.

Differential Effects on Hemichannel versus Gap Junction Channels

Research indicates that this compound exhibits differential effects on hemichannels compared to gap junction channels, primarily in the speed of inhibition. This compound inhibits hemichannel currents rapidly, within minutes of application researchgate.netnih.govresearchgate.net. In contrast, its inhibitory effect on gap junctional electrical coupling is observed at later time points, typically after 30 minutes or longer exposure researchgate.netnih.govresearchgate.net. This difference in temporal dynamics supports the view that the primary and direct inhibitory effect of this compound is on connexin hemichannels, with gap junctions becoming inhibited subsequently researchgate.netnih.gov. This differential effect is hypothesized to be due to the peptides having free access to the extracellular loops of connexin subunits in hemichannels, while access to these loops in gap junction channels is limited because they are already engaged in interactions with apposed subunits tandfonline.com.

Impact on Cellular Permeability and Signaling Molecule Release

This compound impacts cellular permeability by affecting the function of connexin hemichannels, which can act as conduits for the release of signaling molecules to the extracellular environment researchgate.netmdpi.com.

Attenuation of Inositol Trisphosphate (IP3)-Mediated ATP and Ca²⁺ Flux

This compound has been shown to attenuate the release of ATP and the flux of Ca²⁺ across connexin hemichannels apexbt.comresearchgate.netnih.gov. Studies have demonstrated that this compound significantly inhibits the size of intercellular calcium waves triggered by photoliberation of Inositol Trisphosphate (IP3) targetmol.comtandfonline.com. In endothelial cells, this compound completely abolished the IP3-triggered ATP response and reduced ATP release, suggesting that even basal ATP release is affected medchemexpress.comapexbt.commedchemexpress.com. This inhibition of ATP release by connexin mimetic peptides like this compound has led to a re-examination of closure mechanisms involving their interaction with CxHcs tandfonline.comtandfonline.com. The attenuation of CxHc permeability by this compound may occur independently of gap-junctional coupling, providing an alternative mechanism for the roles of connexins in various cellular processes tandfonline.com.

Data Tables

Based on the research findings, the following table summarizes the differential temporal effects of this compound on hemichannels and gap junctions:

Target Channel TypeEffect of this compoundTime to Inhibition
HemichannelsInhibitionMinutes (< 5 min)
Gap JunctionsInhibition30 minutes or longer

Note: This table is based on findings primarily from studies using Cx43 expressing cells. researchgate.netnih.govresearchgate.net

The following table summarizes the effect of this compound on IP3-triggered ATP release:

StimulusPresence of this compoundATP Release Level
IP3 PhotoliberationAbsentTriggered ATP release observed
IP3 PhotoliberationPresentATP release abolished/reduced below basal level medchemexpress.comapexbt.commedchemexpress.com

Note: This table is based on findings from studies in endothelial cells and other cell types. medchemexpress.comapexbt.comtargetmol.commedchemexpress.comtandfonline.com

Inhibition of ATP Release from Diverse Somatic and Neural Cell Types

Research has demonstrated that this compound significantly inhibits ATP release from various cell types. In endothelial cell lines such as RBE4, SV-ARBEC, and ECV304, this compound has been shown to completely abolish the InsP3-triggered ATP response and also reduce basal ATP release to below control levels. cenmed.comamericanelements.com This inhibitory effect on InsP3-triggered ATP release in endothelial cells occurs without inhibiting gap junctional coupling, as measured by fluorescence recovery after photobleaching (FRAP) experiments. cenmed.comwikipedia.orgamericanelements.comfishersci.nllipidmaps.org

The capacity of connexin mimetics, including this compound, to inhibit ATP release has been observed across a range of mammalian cells. These include neural cells, taste cells, corneal epithelial cells, and neutrophils, suggesting a broad impact on ATP release pathways in diverse tissues. fishersci.atnih.gov In suspended human fibrosarcoma cells (HT-1080), this compound treatment resulted in a slight but statistically significant decrease in ATP release, further supporting the involvement of hemichannels in this process. wikipedia.org The consistent inhibition of ATP release by connexin-mimetic peptides points towards a notable contribution of connexin hemichannels to this extracellular signaling mechanism. fishersci.atnih.gov Studies in ECV304 cells specifically showed that this compound blocks connexin-related ATP release without impacting cell-to-cell coupling. fishersci.nl Furthermore, both this compound and Gap 27 were found to block triggered ATP release and dye uptake in different cell types, indicating their action on a bidirectionally permeable pathway without affecting gap junctional coupling. fishersci.nl In corneal endothelial cells, this compound inhibited ATP release induced by point mechanical stimulation (PMS), suggesting the involvement of hemichannels in this mechanically-triggered release. nih.gov

Table 1: Effect of this compound on ATP Release

Cell TypeStimulus/ConditionEffect on ATP ReleaseReference
Endothelial cell lines (RBE4, SV-ARBEC, ECV304)InsP3-triggeredCompletely abolished cenmed.comamericanelements.com
Endothelial cell linesBasalReduced below control level cenmed.comamericanelements.com
Endothelial cellsInsP3-triggeredInhibited (without affecting gap junction coupling) cenmed.comwikipedia.orgamericanelements.comfishersci.nllipidmaps.org
Human fibrosarcoma cells (HT-1080)SuspendedSlightly but significantly decreased (~20%) wikipedia.org
Various mammalian cells (neural, taste, corneal epithelial, neutrophils)Not specified (general)Inhibited by connexin mimetics including this compound fishersci.atnih.gov
ECV304 cellsConnexin-relatedBlocked (without affecting cell coupling) fishersci.nl
Corneal endothelial cellsPoint mechanical stimulusInhibited (suggesting hemichannel involvement) nih.gov

Effects on Intercellular Calcium Wave Propagation

This compound has been shown to significantly impact the propagation of intercellular calcium waves. In endothelial cell lines (RBE4, SV-ARBEC, and ECV304), this compound significantly inhibits InsP3-triggered intercellular calcium waves and reduces their size. cenmed.comamericanelements.com The peptide also reversibly inhibits the gap junction-dependent propagation of Ca2+ waves between tracheal airway epithelial cells. uni.lu Studies in bovine corneal endothelial cells (BCECs) demonstrated that this compound significantly reduces the propagation of the Ca2+ wave. biorxiv.org

Further investigation in BCECs revealed that activation of PAR-1 receptors did not affect Ca2+ wave propagation in cells pretreated with this compound, indicating the involvement of hemichannels in this process. biorxiv.orgwikipedia.org The observed sensitivity of calcium wave propagation to this compound suggests that hemichannel-mediated ATP release contributes to the spread of these calcium signals. biorxiv.org The inhibition of InsP3-triggered calcium waves by this compound is consistent with the finding that InsP3-triggered ATP release through connexin hemichannels contributes to the intercellular propagation of calcium signals, and this release is blocked by this compound. lipidmaps.org

Investigation of Cross-Reactivity and Off-Target Interactions

This compound is characterized as a connexin mimetic peptide, specifically corresponding to residues 63-75 of the first extracellular loop of connexin 43. cenmed.comwikipedia.orgamericanelements.comnih.govuni.lu While initially employed to inhibit gap-junctional coupling, evidence suggests that these peptides also inhibit unapposed or non-junctional hemichannels. fishersci.atabcam.comnih.gov this compound and Gap 27 have been utilized to inhibit gap junctions primarily composed of Cx43, but also those formed by Cx32, Cx40, and Cx37 in a variety of cell types and tissues, indicating some degree of cross-reactivity across different connexin isoforms. fishersci.at This limited specificity towards different connexin types is attributed to the pronounced homology in the extracellular loop domains that these peptides mimic. invivochem.com For instance, Gap 27, designed based on a Cx43 sequence, is also known to inhibit channels or hemichannels formed by Cx37. invivochem.com

Evidence for Interaction with Pannexin Hemichannels

Evidence suggests that this compound and Gap 27 may interact with pannexin hemichannels, leading to their closure. fishersci.atnih.gov However, studies supporting this interaction, particularly those conducted in Xenopus oocytes, have prompted a call for corroboration from other model systems, especially mammalian cells expressing Cx43. fishersci.atnih.gov Connexin mimetic peptides, including this compound and Gap 27, have been shown to exhibit cross-reactivity with pannexin channels, demonstrating the ability to block them. uni.lu Studies have indicated that membrane currents through pannexin1 channels are inhibited by both connexin- and pannexin-mimetic peptides. uni-freiburg.de However, it has been suggested that the effect of these peptides on membrane currents may not be sequence-specific, potentially rendering the term "mimetic peptide" less precise in this context. uni-freiburg.de Further studies have provided contrasting evidence regarding the interaction with pannexins; in one model, pannexin hemichannel blockers did not prevent cell death, whereas connexin hemichannel blockers like this compound and Gap 27 were protective, suggesting distinct primary targets in that specific context. fishersci.nl Additionally, the reduction in permeability increase in astrocytes by this compound was observed with connexin but not pannexin hemichannel blockers, implying that the uptake was mediated through Cx43 hemichannels. fishersci.nl

Analysis of Steric versus Mimetic Mechanisms of Action

The mechanisms underlying the action of this compound and Gap 27 peptides have been subject to extensive investigation. guidetopharmacology.org These peptides bind to extracellular loop regions of connexins, leading to channel closure within minutes. guidetopharmacology.orgguidetopharmacology.org With longer exposure times, particularly 30 minutes or more, and depending on factors such as cell confluency and tissue type, the peptides may permeate into the intercellular spaces of gap junctions, contributing to disruption and reduced cell coupling. guidetopharmacology.orgguidetopharmacology.org Connexin hemichannels with bound peptides are observed to move laterally towards the edges of gap junction plaques, subsequently undergoing internalization. guidetopharmacology.orgguidetopharmacology.org

Changes in the conductance and voltage gating of connexin hemichannels induced by this compound suggest an interaction with a consensus sequence within the first extracellular loop, potentially resulting in a decreased channel diameter in the extracellular vestibule. guidetopharmacology.org Direct binding of this compound to the extracellular loop region of Cx43 hemichannels has been demonstrated through atomic force microscopy. fishersci.atnih.gov

Evidence, particularly from studies in Xenopus oocytes, has proposed that the action of this compound and Gap 27 on connexin hemichannels is predominantly steric rather than strictly "mimetic" in nature. fishersci.atnih.gov Studies suggest that gap junction mimetic peptides may influence channel function through steric block, contrary to the notion of sequence-specific interactions. nih.gov This is supported by findings where connexin mimetic peptides inhibited pannexin channel currents but not the currents of the connexin channels from which their sequence was derived, suggesting a non-sequence-specific mode of action. nih.gov The observed channel inhibition by these peptides shares similarities with the effects of polyethylene (B3416737) glycol (PEG), which is known to cause steric block. nih.gov

However, the inhibition of hemichannel currents by this compound/27 is often incomplete and does not correlate with alterations in single channel conductance or the number of unapposed hemichannels, suggesting binding to undefined domains within the extracellular loops. nih.gov A study by Wang et al. (2007) indicated that the peptide effect on membrane currents is not sequence-specific, suggesting that the term "mimetic peptide" might be misleading. uni-freiburg.de The effectiveness of a scrambled peptide in influencing channel function under a steric blocking mechanism may depend on its specific folded structure. uni-freiburg.de Conversely, the lack of effect of Gap 24 on Cx32E143, a channel with a small pore, suggests that steric block might not be observed when there is a significant size mismatch between the channel pore and the peptide. uni-freiburg.de

Table 2: Proposed Mechanisms of this compound Action

Mechanism AspectDescriptionEvidence / FindingsReferences
Binding to Extracellular LoopsPeptides bind to extracellular loop regions of connexins (specifically the first loop for this compound).Changes in conductance/gating suggest interaction at a consensus sequence. guidetopharmacology.org Atomic force microscopy shows direct binding to Cx43-Hc extracellular loop. fishersci.atnih.gov fishersci.atnih.govnih.govguidetopharmacology.org
Channel ClosureInduces closure of hemichannels within minutes.Observed rapid inhibition of hemichannel currents. guidetopharmacology.orgguidetopharmacology.org nih.govguidetopharmacology.orgguidetopharmacology.org
Disruption of Gap Junction CouplingMay permeate into intercellular spaces at later times (≥ 30 min) causing disruption and diminished coupling.Observed diminished cell coupling at later time points. guidetopharmacology.orgguidetopharmacology.org guidetopharmacology.orgguidetopharmacology.org
Hemichannel InternalizationCx hemichannels with bound peptide move laterally and are internalized.Observed movement and internalization of hemichannels with attached peptide. guidetopharmacology.orgguidetopharmacology.org guidetopharmacology.orgguidetopharmacology.org
Steric Block vs. Sequence-SpecificDebate exists whether the mechanism is primarily steric occlusion or specific sequence interaction.Studies in Xenopus oocytes suggest mainly steric action. fishersci.atnih.govnih.gov Inhibition of pannexin currents by connexin mimetics supports non-sequence-specific action. uni-freiburg.denih.gov Similarities to PEG effects. nih.gov fishersci.atnih.govuni-freiburg.denih.gov
Interaction with Pannexin HemichannelsEvidence suggests interaction and closure of pannexin hemichannels.Inhibition of pannexin1 currents by connexin mimetics. uni.luuni-freiburg.de However, corroboration in mammalian systems and specificity are debated. fishersci.atnih.govuni-freiburg.defishersci.nl fishersci.atnih.govuni.luuni-freiburg.defishersci.nl

Preclinical Studies and Biological Effects in Model Systems

Neurobiological Investigations

Impact on Synaptic Plasticity in Ischemic Brain Injury Models

Gap 26 has been utilized in models of ischemic brain injury frontiersin.orgnih.gov. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical component of neuroplasticity and plays a significant role in functional recovery following brain injury, including ischemic stroke frontiersin.orgfrontiersin.org. Ischemic events can induce structural and functional alterations in synapses frontiersin.orgfrontiersin.orgahajournals.org. While this compound has been investigated in ischemic brain injury models, such as in a study by Li et al. (2015) frontiersin.orgnih.gov, detailed findings specifically on its impact on synaptic plasticity within these models are not extensively described in the immediately available search results. Research into ischemic brain injury highlights that severe ischemia can lead to a reduction in synapse number and changes in synaptic ultrastructure frontiersin.org.

Pulmonary System Studies

Influence on Alveolar Morphogenesis and Development

Studies have investigated the influence of this compound on alveolar morphogenesis and development, particularly in the context of hyperoxia-induced lung injury, a model relevant to Bronchopulmonary dysplasia (BPD) nih.govfrontiersin.orgnih.gov. Alveolar maldevelopment is a key pathological feature of BPD and is often linked to oxidative stress and excessive apoptosis nih.govfrontiersin.orgnih.gov. Connexin 43 (Cx43) and Cx43-mediated gap junctions are hypothesized to contribute to alveolar maldevelopment by amplifying oxidative stress signaling and promoting apoptosis nih.govfrontiersin.orgnih.gov.

In neonatal rat models exposed to hyperoxia (85% O2), treatment with this compound, a specific Cx43-GJ inhibitor, demonstrated beneficial effects on alveolar development nih.govfrontiersin.orgnih.gov. Hyperoxia exposure in these models resulted in increased reactive oxygen species (ROS) production, elevated Cx43 expression, activation of the ASK1-JNK/p38 signaling pathway, and increased apoptosis in lung tissues nih.govfrontiersin.orgnih.gov. Treatment with this compound was found to reverse these changes, leading to improved alveolar development in the hyperoxia-exposed neonatal rats nih.govfrontiersin.orgnih.gov.

However, another study using neonatal rats exposed to 90% O2 found that while 43Gap26 decreased hyperoxia-induced increased Cx43 expression in the lung and improved hypo-alveolarization, it did not prevent several other hyperoxia-induced effects. These included alterations in lung function, decreased Surfactant Protein-B (SP-B) expression, disruption of extracellular matrix components (fibronectin and collagen I/III), increased macrophagic infiltration and M2 polarization, and increased secretion of pro-inflammatory cytokines (Tissue Inhibitor of Metalloproteinases-1) bohrium.com. Furthermore, this study indicated that 43Gap26 blocked the hyperoxia-induced proliferation of type II alveolar epithelial cells and did not prevent BPD-associated pulmonary hypertension or increased mortality bohrium.com.

Response to Hyperoxia-Induced Lung Injury

In the context of hyperoxia-induced lung injury models, this compound has shown protective effects related to oxidative stress and apoptosis nih.govfrontiersin.orgnih.gov. As mentioned previously, hyperoxia exposure in neonatal rats increased ROS production, activated the ASK1-JNK/p38 signaling pathway, and induced excessive apoptosis in lung tissues nih.govfrontiersin.orgnih.gov. This compound treatment in these models led to a decrease in ROS levels, inhibition of the ASK1-JNK/p38 pathway, and a reduction in the apoptotic index in the lung tissues nih.govfrontiersin.orgnih.gov. These effects contributed to the observed improvement in alveolar development nih.govfrontiersin.orgnih.gov.

In vitro studies using rat type II alveolar epithelial cells (RLE-6TN) exposed to hyperoxia (85% O2) also showed that this compound treatment significantly weakened GJ-mediated intercellular communication and decreased ROS production nih.govfrontiersin.orgnih.gov. This compound also inhibited the activation of the ASK1-JNK/p38 signaling pathway and decreased Cx43 expression in these cells under hyperoxic conditions nih.govfrontiersin.orgnih.gov.

Angiogenesis Research

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

This compound has been investigated for its effects on angiogenesis, the process involving the proliferation, migration, and tube formation of vascular endothelial cells nih.govmdpi.comkoreamed.org. Research indicates that this compound can inhibit angiogenesis by affecting these key processes in endothelial cells nih.gov.

In vitro studies using human umbilical vein endothelial cells (HUVECs) stimulated with vascular endothelial growth factor A (VEGFA) have shown that this compound treatment can reduce cell proliferation, migration, and tube formation nih.gov. These angiogenic processes are often increased in the presence of VEGFA stimulation, which also leads to increased Cx43 expression nih.gov. Inhibiting Cx43 with this compound was found to reduce these VEGFA-induced effects nih.gov.

The mechanism behind this inhibition involves the downregulation of vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation nih.gov. This compound achieves this by stabilizing the expression of β-catenin and VE-cadherin on the cell membrane, thereby inhibiting the signaling cascade initiated by VEGFA that promotes endothelial cell proliferation, migration, and tube formation nih.gov.

Reduction of Neovascularization in Ocular Models

Preclinical studies have also explored the effect of this compound on neovascularization in ocular models nih.gov. Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a pathological feature of several severe eye diseases and a leading cause of vision loss nih.govthno.orgarvojournals.org.

Other Biological Systems and Cellular Responses

Studies in Specialized Epithelial Cells (e.g., corneal, taste)

This compound has been utilized in studies involving specialized epithelial cells, such as those found in the cornea and taste buds, to investigate the role of connexins and hemichannels in various cellular processes. In corneal epithelial cells, this compound has been shown to inhibit ATP release. Studies on bovine corneal endothelial cells (BCEC) demonstrated that this compound significantly reduced the propagation of calcium waves induced by mechanical stimulation. This suggests a role for connexin hemichannels in mediating these intercellular calcium signals in corneal epithelium.

In taste cells, this compound has also been observed to inhibit ATP release and currents. However, research indicates that in taste buds, pannexin1 channels, rather than connexins, may be the primary mediators of non-vesicular ATP release, and that connexin-mimetic peptides like this compound might interact with these pannexin channels. This highlights the complexity of channel interactions and the need for further corroboration in different model systems, particularly mammalian cells expressing Cx43.

Effects on Immune Cell Function (e.g., neutrophils, macrophages)

Connexins, particularly Cx43 and Cx40, are expressed in various immune cells, including those of the innate immune system like monocytes, macrophages, and neutrophils. This compound has been employed to study the involvement of connexins in immune cell function and inflammatory responses.

Studies have shown that this compound can attenuate the release of ATP by endothelial cells, suggesting a contribution of connexin hemichannels to this process. In the context of inflammation, reduced conductivity of Cx43 channels using this compound in a lipopolysaccharide (LPS)-induced inflammatory mouse model effectively reduced the adhesion of neutrophils and endothelial cells. This also led to a significant reduction in residual bacteria in the abdominal cavity and improved survival in infected mice.

Furthermore, research on RAW264.7 macrophages treated with angiotensin II (AngII) demonstrated that pre-treatment with this compound decreased the mRNA and protein expression levels of M1-type macrophage polarization markers. While Gap19, another connexin inhibitor, was found to be more effective in suppressing M1-type polarization, these findings suggest a role for Cx43 channels in macrophage polarization.

Research in Oncological Contexts

The role of connexins in cancer is complex and can be either tumor-suppressing or tumor-promoting depending on the connexin isoform, cancer type, and stage. This compound, as a connexin mimetic peptide, has been explored in oncological research, primarily in the context of modulating connexin activity.

While much of the cancer research involving connexins focuses on the expression levels and localization of different connexin isoforms like Cx26 and Cx43 in various cancers, this compound's direct application in cancer treatment models is less extensively documented in the provided search results compared to its use as a tool to understand connexin function in other systems.

However, the broader field of connexin-based therapeutics in cancer is an active area of research. Connexin mimetic peptides, including this compound, are being investigated for their potential to modulate hemichannel and gap junction activity, which could impact cancer cell behavior, such as proliferation, migration, and interaction with the tumor microenvironment. For instance, modulating connexin activity can influence the bystander effect, which is relevant in contexts like myocardium-at-risk following myocardial infarction but also has implications in cancer.

Some studies highlight the potential of targeting connexins in cancer stem cells or in modulating the inflammatory response within the tumor microenvironment, areas where this compound's known effects on hemichannels and immune cells could be relevant. For example, this compound has been noted for its ability to reduce astroglial activation (a marker of neuroinflammation) and inflammation in general.

The provided information indicates that while this compound is a valuable tool for understanding connexin function in various cellular contexts, including some relevant to cancer biology (like cell-cell communication and immune responses), its direct therapeutic application in preclinical cancer models is not a primary focus of the provided search results. Research in oncological contexts often investigates the roles of different connexin proteins themselves and the potential of various connexin-targeting strategies.

Compound NamePubChem CID
This compound25088334
Connexin 43 (Cx43)149175
Connexin 26 (Cx26)119385
Connexin 37 (Cx37)185002
Connexin 40 (Cx40)185001
Connexin 32 (Cx32)119386
Connexin 45 (Cx45)185003
Pannexin 1 (Panx1)11405951
Gap1971676245
Gap2716010898

This compound is a connexin mimetic peptide, corresponding to residues 63-75 of connexin 43 (Cx43), with the sequence VCYDKSFPISHVR. It is known as a gap junction blocker. Connexins are transmembrane proteins that form gap junctions, allowing direct intercellular communication, and hemichannels, which facilitate communication between the cell and the extracellular environment. This compound is designed to interact with the extracellular loop domains of connexins, particularly Cx43, and has been shown to inhibit both hemichannel and gap junction activity, although the precise mechanisms are still being investigated.

Studies in Specialized Epithelial Cells (e.g., corneal, taste)

This compound has been utilized in studies involving specialized epithelial cells, such as those found in the cornea and taste buds, to investigate the role of connexins and hemichannels in various cellular processes. In corneal epithelial cells, this compound has been shown to inhibit ATP release. Studies on bovine corneal endothelial cells (BCEC) demonstrated that inhibition of connexin hemichannels with this compound significantly reduced the propagation of calcium waves induced by mechanical stimulation. This suggests a role for connexin hemichannels in mediating these intercellular calcium signals in corneal epithelium.

In taste cells, this compound has also been observed to inhibit ATP release and currents. However, research indicates that in taste buds, pannexin1 channels, rather than connexins, may be the primary mediators of non-vesicular ATP release, and that connexin-mimetic peptides like this compound might interact with these pannexin channels. This highlights the complexity of channel interactions and the need for further corroboration in different model systems, particularly mammalian cells expressing Cx43.

Cell TypeObserved Effect of this compoundPrimary Channel Implicated (based on study findings)
Corneal Epithelial CellsInhibition of ATP releaseConnexin Hemichannels
Bovine Corneal Endothelial CellsReduced propagation of mechanically induced calcium wavesConnexin Hemichannels
Taste CellsInhibition of ATP release and currentsPannexin1 Channels (suggested)

Effects on Immune Cell Function (e.g., neutrophils, macrophages)

Connexins, particularly Cx43 and Cx40, are expressed in various immune cells, including those of the innate immune system like monocytes, macrophages, and neutrophils. This compound has been employed to study the involvement of connexins in immune cell function and inflammatory responses.

Studies have shown that this compound can attenuate the release of ATP by endothelial cells, suggesting a contribution of connexin hemichannels to this process. In the context of inflammation, reduced conductivity of Cx43 channels using this compound in a lipopolysaccharide (LPS)-induced inflammatory mouse model effectively reduced the adhesion of neutrophils and endothelial cells. This also led to a significant reduction in residual bacteria in the abdominal cavity and improved survival in infected mice.

Furthermore, research on RAW264.7 macrophages treated with angiotensin II (AngII) demonstrated that pre-treatment with this compound decreased the mRNA and protein expression levels of M1-type macrophage polarization markers. While Gap19, another connexin inhibitor, was found to be more effective in suppressing M1-type polarization, these findings suggest a role for Cx43 channels in macrophage polarization.

Immune Cell TypeStimulus/Model SystemObserved Effect of this compound
Endothelial Cells-Attenuated ATP release
NeutrophilsLPS-induced inflammatory mouse modelReduced adhesion to endothelial cells
MacrophagesAngII-treated RAW264.7 cellsDecreased M1-type polarization markers (mRNA and protein)
Immune CellsLPS-induced inflammatory mouse modelReduced residual bacteria, improved survival

Research in Oncological Contexts

The role of connexins in cancer is complex and can be either tumor-suppressing or tumor-promoting depending on the connexin isoform, cancer type, and stage. This compound, as a connexin mimetic peptide, has been explored in oncological research, primarily in the context of modulating connexin activity.

While much of the cancer research involving connexins focuses on the expression levels and localization of different connexin isoforms like Cx26 and Cx43 in various cancers, this compound's direct application in cancer treatment models is less extensively documented in the provided search results compared to its use as a tool to understand connexin function in other systems.

However, the broader field of connexin-based therapeutics in cancer is an active area of research. Connexin mimetic peptides, including this compound, are being investigated for their potential to modulate hemichannel and gap junction activity, which could impact cancer cell behavior, such as proliferation, migration, and interaction with the tumor microenvironment. For instance, modulating connexin activity can influence the bystander effect, which is relevant in contexts like myocardium-at-risk following myocardial infarction but also has implications in cancer.

Some studies highlight the potential of targeting connexins in cancer stem cells or in modulating the inflammatory response within the tumor microenvironment, areas where this compound's known effects on hemichannels and immune cells could be relevant. For example, this compound has been noted for its ability to reduce astroglial activation (a marker of neuroinflammation) and inflammation in general.

The provided information indicates that while this compound is a valuable tool for understanding connexin function in various cellular contexts, including some relevant to cancer biology (like cell-cell communication and immune responses), its direct therapeutic application in preclinical cancer models is not a primary focus of the provided search results. Research in oncological contexts often investigates the roles of different connexin proteins themselves and the potential of various connexin-targeting strategies.

Relevant Cancer-Related Aspect Modulated by Connexins (and potentially by this compound)Description
Cell-Cell CommunicationGap junctions and hemichannels facilitate communication impacting cell behavior.
Immune Cell Function in Tumor MicroenvironmentModulation of immune cell activity can influence tumor progression.
InflammationConnexin modulation can impact inflammatory responses relevant to cancer.
Cancer Stem Cell BiologyConnexins are being investigated for their roles in maintaining stemness.

Interactions with Other Biological Systems and Signaling Pathways

Oxidative Stress and Reactive Oxygen Species (ROS) Regulation

Research indicates a close relationship between connexin 43 and oxidative stress. Oxidative stress can increase Cx43 expression and gap junction-mediated intercellular communication. Conversely, modulating Cx43 function with Gap 26 can influence ROS levels. nih.govnih.govfrontiersin.org

Downregulation of ROS Production

Studies have shown that treatment with this compound can lead to a decrease in ROS production. In hyperoxia exposure models, this compound treatment downregulated ROS production in type II alveolar epithelial cells and in the lungs of neonatal rats. nih.govnih.govfrontiersin.org This suggests that inhibiting Cx43-mediated communication can mitigate oxidative stress. Furthermore, suppressing the function of Cx43 channels using this compound has been shown to decrease indicators of oxidative stress such as 15-F2t-isoprostane, malondialdehyde (MDA), and H2O2, while increasing the antioxidant enzyme superoxide (B77818) dismutase (SOD) in cirrhotic rat hearts. semanticscholar.orgnih.gov

Interplay with Connexin 43 Expression and Gap Junction Communication

Oxidative stress has been demonstrated to increase both Cx43 expression and Cx43-GJ-mediated intercellular communication. nih.govnih.govfrontiersin.org this compound, as a Cx43-GJ inhibitor, can not only block the function of these channels but also, in some contexts, decrease Cx43 expression, potentially by reducing ROS production which initially increased Cx43. nih.govfrontiersin.org This creates a reciprocal modulation loop where oxidative stress influences Cx43, and Cx43-mediated communication, which can be inhibited by this compound, in turn influences oxidative stress levels. nih.govfrontiersin.org Blocking Cx43-mediated intercellular communication with this compound can decrease ROS production, thereby inhibiting downstream signaling pathways activated by oxidative stress. nih.govfrontiersin.org

Inflammatory Processes

Gap junctions are understood to undergo rapid changes during inflammatory processes due to the relatively short lifespan of connexins. semanticscholar.orgnih.gov Inflammation can lead to an upregulation of connexin hemichannels, potentially releasing damage signals that perpetuate the inflammatory response. semanticscholar.orgnih.govresearchgate.net

Modulation of Inflammatory Cytokine Production

This compound has been shown to influence the production of inflammatory cytokines. In a study involving cirrhotic rats, the presence of this compound reduced inflammatory factors such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). semanticscholar.orgnih.gov Similarly, in macrophages, this compound treatment prevented the increase in levels of TNF-α, IL-1β, and IL-6 induced by angiotensin II. spandidos-publications.com While this compound treatment in an ischemia/reperfusion injury model only increased IL-10 concentration, another connexin inhibitor, Gap19, increased the concentration of anti-inflammatory cytokines more broadly. spandidos-publications.com

Here is a summary of the effects of this compound on inflammatory cytokines:

CytokineEffect of this compound TreatmentContextSource
IL-1βReduced levelsCirrhotic rat heart, AngII-induced macrophages semanticscholar.orgnih.govspandidos-publications.com
IL-6Reduced levelsCirrhotic rat heart, AngII-induced macrophages semanticscholar.orgnih.govspandidos-publications.com
IL-8Reduced levelsCirrhotic rat heart semanticscholar.orgnih.gov
TNF-αReduced levelsCirrhotic rat heart, AngII-induced macrophages semanticscholar.orgnih.govspandidos-publications.com
IL-10Increased concentration (compared to control in I/R model)Ischemia/Reperfusion injury model spandidos-publications.com

Apoptosis and Cell Viability Pathways

Gap junctions and hemichannels play a role in processes such as cell homeostasis, proliferation, differentiation, and apoptosis. nih.gov Cellular injury can be amplified by gap junction-mediated intercellular communication, and oxidative stress-mediated excessive apoptosis is a key pathological change in certain conditions like bronchopulmonary dysplasia. nih.govnih.govfrontiersin.org

This compound treatment has been shown to decrease apoptosis levels. In hyperoxia-exposed type II alveolar epithelial cells and neonatal rat lungs, this compound treatment downregulated the apoptotic level. nih.govnih.govfrontiersin.org This effect is linked to its ability to reduce oxidative stress and inhibit downstream signaling pathways like the ASK1-JNK/p38 pathway, which is involved in apoptosis. nih.govfrontiersin.org In cardiomyocytes, homocysteine-induced apoptosis, characterized by increased Bax/Bcl-2 ratio and cleaved caspase-3 levels, was prevented by this compound treatment. spandidos-publications.com This suggests that this compound can modulate apoptosis-related proteins through the Cx43 signaling pathway. spandidos-publications.com

The bystander effect, where cell death propagates to neighboring cells, can occur through gap junction intercellular communication, where death signals diffuse through the channels. nih.gov Inhibiting gap junction intercellular communication suppressed this bystander effect in osteoblasts. nih.gov While not directly studied with this compound in the provided results regarding the bystander effect, its function as a gap junction inhibitor suggests a potential role in modulating such communication-dependent apoptosis propagation.

Here is a summary of the effects of this compound on apoptosis markers:

MarkerEffect of this compound TreatmentContextSource
Apoptotic levelDecreasedHyperoxia-exposed cells and rat lungs nih.govnih.govfrontiersin.org
Cleaved caspase-3Decreased ratio (relative to caspase-3), decreased protein levelsHyperoxia-exposed cells, Homocysteine-induced cardiomyocytes nih.govspandidos-publications.com
Bax/Bcl-2 ratioDecreased ratioHomocysteine-induced cardiomyocytes spandidos-publications.com

Attenuation of Apoptotic Processes

Information specifically detailing the attenuation of apoptotic processes by the chemical compound this compound was not found in the consulted sources.

Activation of PI3K/AKT Signaling Cascade

Information specifically detailing the activation of the PI3K/AKT signaling cascade by the chemical compound this compound was not found in the consulted sources.

Modulation of ASK1-JNK/p38 Signaling Pathway

Information specifically detailing the modulation of the ASK1-JNK/p38 signaling pathway by the chemical compound this compound was not found in the consulted sources.

Angiogenic Signaling Networks

This compound has been shown to influence angiogenic signaling networks, particularly concerning pathways involving vascular endothelial growth factor receptor 2 (VEGFR2) and associated proteins.

Regulation of the β-catenin-VE-cadherin-VEGFR2-Erk Pathway

This compound has been reported to downregulate VEGFR2 phosphorylation by stabilizing the expression of β-catenin and VE-cadherin on the cell membrane researchgate.net. This regulatory effect on key components of the β-catenin-VE-cadherin-VEGFR2-Erk pathway suggests a role for this compound in modulating signals crucial for endothelial cell behavior and angiogenesis researchgate.net. The stabilization of β-catenin and VE-cadherin is associated with inhibiting VEGFA-induced human umbilical vein endothelial cell (HUVEC) proliferation, migration, and tube formation researchgate.net. This indicates that this compound's influence on these proteins contributes to its anti-angiogenic potential researchgate.net.

While specific quantitative data tables directly from the search results illustrating the regulation of the entire pathway by this compound were not available, the findings highlight a functional link between this compound and the stability of β-catenin and VE-cadherin, which in turn impacts downstream angiogenic signaling mediated by VEGFR2 and Erk.

Impact on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Phosphorylation

A direct impact of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation has been observed. Studies indicate that this compound can downregulate VEGFR2 phosphorylation researchgate.net. This effect is linked to its ability to stabilize the expression of β-catenin and VE-cadherin on the cell membrane researchgate.net. The reduction in VEGFR2 phosphorylation is a key mechanism by which this compound inhibits VEGFA-induced proliferation, migration, and tube formation in HUVECs, ultimately contributing to the inhibition of corneal neovascularization researchgate.net.

Gene Expression and Protein Dynamics

Information specifically detailing a broad impact of the chemical compound this compound on general gene expression and protein dynamics was not found in the consulted sources. However, as noted in the context of angiogenic signaling, this compound has been shown to influence the stability of specific proteins, namely β-catenin and VE-cadherin, leading to their increased expression on the cell membrane researchgate.net. This suggests a localized effect on protein dynamics relevant to its function as a gap junction modulator and its impact on angiogenesis researchgate.net.

Effects on Connexin Protein Stability and Turnover Rates

Studies indicate that this compound interacts with connexin hemichannels and gap junctions, primarily affecting their function and localization at the cell membrane. The peptide is understood to bind to connexin hemichannels, leading to their closure within minutes. Subsequently, gap junctions can become inhibited after longer exposure times, typically 30 minutes or more genecards.orgwikipedia.org. A proposed mechanism suggests that connexin hemichannels with bound this compound peptide may move laterally within the membrane towards the edges of gap junction plaques as these structures assemble and are subsequently internalized ukrbiochemjournal.org. This process of internalization effectively removes the connexin proteins from the cell surface, influencing their functional lifespan at the membrane, which is intrinsically linked to cellular protein turnover pathways idrblab.netnih.gov. While the peptide's direct impact on the intrinsic degradation rate or synthesis rate that defines protein turnover in a biochemical sense is not extensively detailed in the available literature, its role in promoting the removal of functional connexin channels from the membrane through internalization is a significant effect on the pool of available, stable protein at the cell surface.

Methodological Considerations in Gap 26 Research

In Vitro Experimental Approaches

In vitro studies constitute a significant portion of Gap 26 research, allowing for controlled investigations into its effects at the cellular and molecular levels. A range of techniques are utilized to assess gap junction function, hemichannel activity, and associated cellular responses in various cell types.

Selection and Utilization of Cell Culture Models

A diverse array of cell culture models are employed to study the effects of this compound, reflecting the widespread expression and varied roles of connexins, particularly Cx43. Common cell lines include RBE4, SV-ARBEC, and ECV304 cells, which have been used to assess the peptide's impact on intercellular calcium waves and ATP release fishersci.nociteab.comwikipedia.org. HeLa cells are frequently utilized, often transfected to express specific connexins such as Cx43, Cx26, or Cx46, allowing for the investigation of this compound's effects on defined gap junction or hemichannel populations nih.govuni.lu. N2A cells are another model system used to analyze connexin hemichannel activity. Beyond immortalized cell lines, primary cell cultures such as astrocytes, cardiomyocytes, and endothelial cells are also valuable for studying this compound in more physiologically relevant contexts fishersci.nociteab.com. Human mammary carcinoma cell lines and a human fetal buccal mucosa cell line have been used to assess gap junction communication and connexin localization. Additionally, NRK-52E cells have been employed in studies investigating connexin 32 (Cx32). The selection of a specific cell model is typically guided by the research question, focusing on cell types known to express relevant connexins or involved in processes modulated by gap junction communication.

Electrophysiological Recordings of Channel Activity

Electrophysiology is a powerful tool for directly measuring the electrical conductance of gap junction channels and hemichannels, providing insights into their functional state and how it is altered by compounds like this compound. The dual whole-cell patch clamp technique is considered the most sensitive method for detecting functional gap junctions, capable of resolving single channel events. This method involves simultaneously patching two adjacent cells to control their membrane potentials and measure the resulting junctional currents flowing between them uni.lu. This allows for the determination of total junctional conductance (gj) and the analysis of voltage-dependent gating properties of gap junctions formed by specific connexins uni.lu. While less common for this compound specifically in the provided snippets, this technique is fundamental to understanding the electrical effects of gap junction modulators. Studies using electrophysiology have shown that this compound can inhibit electrical coupling mediated by gap junctions in cell pairs nih.gov. Furthermore, it has been demonstrated that this compound can inhibit hemichannel currents with a faster response time compared to its effect on gap junctions nih.gov.

Dye Transfer Assays and Fluorescence Recovery After Photobleaching (FRAP) Techniques

Dye transfer assays are widely used to assess gap junctional intercellular communication (GJIC) by measuring the passage of fluorescent tracers or small molecules between coupled cells. Common dyes include Lucifer yellow, Neurobiotin, and Calcein. Several methods are employed to introduce the dye into cells, including microinjection, scrape loading, electroporation, and preloading assays.

Fluorescence Recovery After Photobleaching (FRAP) is a quantitative technique used in conjunction with dye loading to measure the kinetics of dye transfer between cells, providing a dynamic assessment of GJIC. In a typical FRAP experiment, a fluorescent dye is allowed to spread through a population of coupled cells. A region within a single cell is then photobleached with a high-intensity laser, and the recovery of fluorescence in the bleached area is monitored over time as unbleached dye from adjacent coupled cells diffuses in through gap junctions. The rate and extent of fluorescence recovery are indicative of the degree of gap junction coupling. FRAP can be used to detect both homocellular and heterocellular dye transfer. While some studies indicate that this compound can inhibit intercellular calcium waves, certain FRAP experiments have shown no effect on dye coupling through junctional channels in specific cell lines, despite the presence of Cx43 fishersci.nociteab.comwikipedia.org. This suggests that this compound may have differential effects on hemichannel activity and established gap junction channels depending on the cellular context and the specific function being measured nih.gov.

Biochemical and Molecular Biology Assays

Biochemical and molecular biology techniques are essential for investigating the expression levels, localization, and interactions of connexins, as well as the downstream signaling pathways affected by this compound. Western blotting is routinely used to determine the total protein levels of specific connexins in cell lysates fishersci.nociteab.comnih.govuni.lu. Immunofluorescence microscopy allows for the visualization of connexin localization within cells, particularly the formation of gap junction plaques at the plasma membrane between adjacent cells. Changes in connexin localization, such as a shift from the membrane to the cytoplasm, can indicate altered gap junction function. Immunoprecipitation is employed to study protein-protein interactions, for instance, to determine if connexin mimetic peptides or different connexin isoforms interact directly. Molecular techniques such as RT-qPCR are used to measure the mRNA expression levels of connexin genes. siRNA knockdown experiments are valuable for reducing the expression of specific connexins to assess their contribution to gap junction function and the effects of this compound in their absence. These methods collectively provide a comprehensive picture of the molecular context in which this compound exerts its effects.

Advanced Imaging and Ultrastructural Analysis

Advanced imaging techniques provide detailed visual information about gap junction structure and localization. Confocal microscopy offers high-resolution imaging of fluorescently labeled connexins, enabling precise localization of gap junction plaques at cell-cell interfaces. This is crucial for correlating biochemical findings on connexin expression with their functional assembly into channels. While not explicitly detailed for this compound research in the provided snippets, electron microscopy can provide ultrastructural analysis of gap junctions, revealing their characteristic morphology as dense plaques at sites of cell-cell contact. Such detailed imaging can complement functional assays by confirming the physical presence and structure of gap junctions.

In Vivo Animal Modeling

Choice of Animal Species and Strain

The selection of animal species and strain is a critical determinant in preclinical research involving this compound, influencing the relevance and translatability of experimental outcomes. Mice and rats are frequently utilized in animal research, constituting a significant majority of research animals emwa.org. The species, strain, substrain, sex, age, and weight of the animals are all crucial factors that can impact experimental results goodreports.orgresearchgate.netnih.govoup.com. Reporting the characteristics of all animals used is essential for supporting the internal and external validity of study results and enables replication by other researchers goodreports.org. Different strains within a species can exhibit varied responses, and understanding these strain-specific effects is important for interpreting results researchgate.netoup.com. The genetic authenticity of animals can be verified through DNA analysis oup.com. While inbred strains can minimize variability and allow for smaller sample sizes, interpreting results from a single inbred strain requires caution as it represents only one genotype researchgate.netoup.com. Using large animal models can enhance confidence in therapeutic approaches and increase the likelihood of successful clinical translation, although this is often limited by complexity and cost ahajournals.org.

Considerations for Preclinical Model Relevance and Translation

Translating findings from preclinical animal models to human clinical outcomes presents significant challenges nih.govuu.nlwashington.edu. The relevance of preclinical models to human disease is paramount for successful translation nih.gov. Factors such as experimental design, the validation of animal models, the duration of treatment, inadequate reporting, and subjective interventions can lead to inconclusive preclinical data nih.gov. Rigorous experimental design, including a priori inclusion and exclusion criteria, pre-determined sample sizes based on power analyses, blinding, randomization, counterbalancing, and appropriate controls, is crucial for improving the predictability and relevance of preclinical findings emwa.orgahajournals.orgwashington.edu. Selecting animal models with a clear and detailed translational rationale is necessary uu.nl. The translatability of data relies on mechanisms and phenotypic profiles conserved across species researchgate.net.

Controls and Specificity in Peptide-Based Studies

Ensuring the specificity of peptide-based interventions like this compound is fundamental to accurately attributing observed effects to the intended target.

Application of Scrambled Peptide Controls

In studies utilizing connexin mimetic peptides such as this compound, the application of scrambled peptide controls is a common and important practice to assess the specificity of the observed effects nih.govnih.govphysiology.org. A scrambled peptide control has the same amino acid composition as the active peptide but in a random sequence, thus lacking the specific structural motif believed to be responsible for the active peptide's function. For instance, a scrambled version of the this compound peptide (VCYDKSFPISHVR) with the sequence PSFDSRHCIVKYV has been used as a control nih.gov. Experiments using scrambled versions of this compound have shown no inhibition of hemichannel-mediated unitary events, in contrast to the significant inhibition observed with this compound, supporting the sequence-specific action of this compound nih.gov. The use of scrambled peptides helps to rule out non-specific effects that might arise from the peptide's presence, charge, or general physicochemical properties, rather than its specific interaction with connexins or hemichannels tandfonline.com.

Comparative Analysis with Other Gap Junction Modulators

Comparative analysis with other known gap junction modulators is valuable for understanding the specific actions of this compound. This compound is a connexin mimetic peptide derived from the extracellular loop of connexin 43 (Cx43) medchemexpress.comrndsystems.com. Other connexin mimetic peptides, such as Gap 27 and Gap19, also target connexins nih.govmedchemexpress.com. Gap19, derived from the cytoplasmic loop of Cx43, has been reported to be a more selective inhibitor of Cx43 hemichannels compared to gap junction channels nih.govmedchemexpress.com. In contrast, this compound and Gap 27, corresponding to extracellular loop sequences, appear to inhibit Cx43 hemichannels more rapidly than gap junction channels nih.gov. Comparisons with non-peptide gap junction blockers like carbenoxolone (B1668346) and meclofenamic acid, which often inhibit both gap junction channels and hemichannels, can further elucidate the selectivity profile of this compound nih.govmedchemexpress.com. Studies comparing the effects of this compound and Gap 27 on Cx43 hemichannel unitary currents have shown inhibition by both peptides, which was not observed with their scrambled counterparts nih.gov. Comparative analyses can also reveal differences in the regulation of different connexin types, such as Cx43 and Cx26, by various modulators mdpi.com.

Quantitative Analysis and Data Interpretation

Quantitative analysis is essential for assessing the functional effects of this compound and interpreting biological responses.

Assessment of Functional Inhibition and Biological Responses

The assessment of functional inhibition and biological responses to this compound involves various quantitative techniques depending on the biological system and the specific connexin-mediated function being investigated nih.govmedchemexpress.comnih.govembopress.org. Functional inhibition of hemichannels or gap junctions by this compound can be quantified by measuring effects on cellular processes that rely on connexin channel activity. For example, voltage clamp studies can be used to investigate the effect of this compound at the single-channel level, allowing for the identification and quantification of hemichannel unitary currents nih.gov. This compound has been shown to reduce unitary events in cells expressing Cx43 nih.gov. Dye diffusion assays are used to assess gap junctional coupling, confirming the specificity of this compound for hemichannels over whole gap junctions in some contexts nih.gov. The effect of this compound on intercellular calcium waves and ATP release, processes that can involve hemichannel activity, can be quantitatively measured medchemexpress.comnih.gov. This compound has been shown to significantly inhibit InsP3-triggered intercellular calcium waves and abolish or reduce ATP release medchemexpress.comnih.gov. In studies involving rhythmic contractile activity in tissues like rabbit superior mesenteric arteries, the dose-dependent reduction in responses by this compound can be quantified, yielding IC50 values medchemexpress.comrndsystems.com. The IC50 value for this compound in reducing rhythmic responses of rabbit superior mesenteric arteries was reported as 28.4 ± 3.4 μM medchemexpress.comrndsystems.com. Atomic Force Microscopy (AFM) can provide quantitative measurements of the morphological features of connexin structures, such as pore dimensions, and can potentially be used to observe conformational changes induced by modulators like this compound embopress.org.

Here is a summary of some quantitative findings related to this compound:

Study OutcomeBiological SystemThis compound ConcentrationQuantitative FindingCitation
Reduction in interkinetic nuclear movement speedRetinal progenitor cells0.25 mg/mlReduced by 28% nih.gov
Inhibition of Cx43 hemichannel unitary eventsHeLa-Cx43 cells160 μMMore than threefold decrease in Qm nih.gov
Reduction in wave sizeRBE4, SV-ARBEC, and ECV304 cell lines0.25 mg/mLSignificant reduction medchemexpress.com
Inhibition of InsP3-triggered ATP responseEndothelial cells0.25 mg/mLCompletely abolishes medchemexpress.com
Reduction in rhythmic responsesRabbit superior mesenteric arteries100-300 μMIC50 = 28.4 ± 3.4 μM medchemexpress.comrndsystems.com
Attenuation of oxidative stress markersNRK-52E cells300 μMReduced levels nih.gov
Attenuation of inflammation factorsNRK-52E cells300 μMDecreased levels nih.gov

Data interpretation requires careful consideration of the experimental context, including the specific connexin subtypes present, the type of channels being modulated (hemichannels vs. gap junctions), and the biological process being measured. Discrepancies in findings between studies may arise from differences in cell types, experimental conditions, and measurement techniques.

Correlation Between Molecular Mechanisms and Physiological Outcomes

Research into this compound, a connexin mimetic peptide derived from the first extracellular loop of connexin 43 (Cx43), has focused on understanding how its molecular interactions translate into observable physiological effects. This compound is known to function as an inhibitor of gap junctions and, notably, connexin43 hemichannels. nih.govrndsystems.commedchemexpress.comselleckchem.comtocris.com The peptide's mechanism of action involves binding to the extracellular loop regions of connexin hemichannels, which leads to their closure within minutes. researchgate.netresearchgate.net While the effect on hemichannels is relatively rapid, the inhibition of electrical coupling mediated by gap junctions occurs with a longer time course, often requiring 30 minutes or more, and can involve the disruption of gap junction mediated cell coupling at later stages. nih.govresearchgate.net This differential temporal effect highlights a key aspect of the correlation between this compound's molecular targets and the resulting cellular communication changes.

Studies have investigated this correlation in various physiological contexts. For instance, this compound has been shown to attenuate the rhythmic contractile activity of rabbit arterial smooth muscle. This physiological outcome is directly linked to its molecular action as a gap junction blocker. In this model, this compound demonstrated an inhibitory effect with an IC50 value of 28.4 μM. rndsystems.comtocris.com

Furthermore, this compound has been observed to inhibit IP3-induced ATP release in endothelial cells. rndsystems.commedchemexpress.com This effect occurs without inhibiting gap junctional coupling in these specific cells, suggesting a primary interaction with hemichannels that are involved in ATP release pathways. rndsystems.commedchemexpress.com This finding underscores the importance of considering both hemichannel and gap junction blockade when evaluating the physiological impact of this compound.

More recent research has explored the effects of this compound in a rat model of cirrhotic cardiomyopathy (CCM). This work provides detailed insights into the correlation between this compound's influence on Cx43 expression and function and several physiological parameters relevant to cardiac health in this diseased state. In cirrhotic rats, treatment with this compound alleviated chronotropic hyporesponsiveness and reduced the QTc interval, a measure related to cardiac electrical activity. nih.govresearchgate.net These physiological improvements were associated with an upregulation of atrial Cx43 expression, which was downregulated in the cirrhotic control group. nih.govresearchgate.net

The study in the CCM model also revealed that this compound treatment led to a reduction in levels of malondialdehyde (MDA), a marker of oxidative stress, and alanine (B10760859) transaminase (ALT), an indicator of liver damage. nih.govresearchgate.net While this compound did not significantly impact other markers like brain natriuretic peptide (BNP) or tumor necrosis factor-alpha (TNF-α) in this specific study, the observed reductions in MDA and ALT, alongside the upregulation of Cx43, suggest a correlation between the peptide's actions on connexins and its antioxidant and liver-protective effects in this context. nih.govresearchgate.net The data from this study illustrate how the molecular target of this compound, Cx43, is implicated in the pathophysiology of CCM and how modulating its expression and function with this compound can lead to measurable physiological improvements.

The following table summarizes some of the quantitative findings regarding the physiological effects of this compound in different research contexts:

Physiological OutcomeModel SystemKey FindingData/ObservationSource
Inhibition of rhythmic contractile activityRabbit arterial smooth muscleAttenuation of contractionIC50 = 28.4 μM rndsystems.comtocris.com
Inhibition of ATP releaseEndothelial cellsBlockage of IP3-induced ATP releaseComplete abolition of response at 0.25 mg/mL (30 min) medchemexpress.com
Chronotropic responseCirrhotic rat modelAlleviation of hyporesponsivenessIncreased chronotropic responses compared to cirrhotic control group nih.govresearchgate.net
QTc intervalCirrhotic rat modelReduction in QTc intervalSubstantial decrease compared to cirrhotic control group nih.govresearchgate.net
Atrial Cx43 expressionCirrhotic rat modelUpregulation of expressionIncreased Cx43 mRNA expression compared to cirrhotic control group nih.govresearchgate.net
Malondialdehyde (MDA) levelsCirrhotic rat modelReduction in oxidative stress markerLower heart MDA level compared to cirrhotic control group nih.govresearchgate.net
Alanine transaminase (ALT) levelsCirrhotic rat modelReduction in liver damage markerSubstantial decrease in serum ALT levels compared to cirrhotic control group nih.govresearchgate.net

These detailed research findings demonstrate a clear correlation between the molecular actions of this compound on connexin channels and its diverse physiological effects across different cell types and disease models. The data support the understanding that this compound's ability to modulate connexin function underlies its observed impacts on electrical coupling, smooth muscle activity, ATP release, and the amelioration of certain pathological indicators in conditions like cirrhotic cardiomyopathy.

Theoretical and Conceptual Frameworks in Gap 26 Research

Theories of Gap Junctional Communication Regulation

Gap junctional communication, mediated by connexin proteins, is a complex process involving the formation, gating, and degradation of channels. Gap 26, by specifically interacting with connexins, particularly Cx43, provides a means to investigate the mechanisms underlying these processes.

Models of Connexin Hemichannel Gating and Pore Dynamics

Connexin hemichannels, the hexameric precursors of gap junction channels, exhibit dynamic gating properties that control the passage of ions and molecules between the cytoplasm and the extracellular space mdpi.commdpi.comoup.compnas.org. Research using this compound has contributed to understanding these gating mechanisms. This compound is thought to bind to the extracellular loop regions of connexin hemichannels, leading to channel closure researchgate.nettandfonline.com. Studies have shown that this compound can lower the electrical conductivity of connexin hemichannels, blocking the release of molecules like ATP and the uptake of reporter dyes tandfonline.comresearchgate.net.

Models of hemichannel gating involve conformational changes within the connexin proteins, influenced by factors such as transmembrane voltage, extracellular and intracellular calcium concentration, and pH mdpi.commdpi.compnas.orgmdpi.combiorxiv.orgnih.govbiorxiv.org. For instance, extracellular Ca2+ can stabilize the closed conformation of hemichannels mdpi.compnas.org. Structural studies, including those on Cx26, suggest that an electrostatic network at the extracellular entrance of the pore is involved in gating, and negatively charged residues in this region may play critical roles in Ca2+ binding and hemichannel gating reactions pnas.org. The N-terminal domain of connexins is also implicated in gating mechanisms, potentially acting as a plug within the pore mdpi.combiorxiv.orgnih.govbiorxiv.orgnih.govpnas.org.

This compound's interaction with the extracellular loops suggests its influence on gating mechanisms that involve these regions. By blocking hemichannel activity, this compound serves as a tool to study the consequences of hemichannel opening and to differentiate hemichannel-mediated fluxes from those occurring through other pathways. Electrophysiological studies comparing the effects of this compound on hemichannel currents have shown rapid inhibition, supporting a direct interaction and influence on gating researchgate.netnih.gov.

Concepts of Gap Junction Plaque Assembly, Disassembly, and Internalization

Gap junction channels cluster in specialized membrane domains called plaques, which are dynamic structures undergoing continuous assembly, disassembly, and internalization tandfonline.comrwth-aachen.detandfonline.comnih.govnih.govfrontiersin.orgmdpi.comoup.com. Connexin hemichannels are transported to the plasma membrane and then dock with hemichannels on adjacent cells to form complete gap junctions within these plaques researchgate.netrwth-aachen.denih.govnih.govfrontiersin.orgnih.govnih.gov. Newly synthesized gap junctions are added to the periphery of existing plaques, while older channels in the center can be internalized nih.govoup.com. This internalization can occur via endocytosis, forming annular gap junctions that are subsequently degraded rwth-aachen.defrontiersin.orgmdpi.comoup.com.

While this compound primarily targets hemichannels, its effects can indirectly influence plaque dynamics. Some research suggests that hemichannels with bound this compound may move laterally towards the rims of gap junction plaques as they assemble and are then internalized researchgate.net. This implies a potential link between hemichannel block/modification by this compound and the processes of plaque assembly and disassembly. The dynamic nature of gap junction plaques, including their fusion and fragmentation, and the movement of channels within them, are important concepts in understanding gap junctional communication tandfonline.comrwth-aachen.detandfonline.com. Studies using techniques like FRAP (Fluorescence Recovery After Photobleaching) have revealed the mobility of connexins within plaques and the continuous remodeling of these structures rwth-aachen.denih.govresearchgate.net.

Understanding the Independent and Coupled Regulation of Hemichannels and Gap Junctions

A key conceptual framework in gap junction research is the understanding that connexin hemichannels and gap junction channels can be regulated independently or in a coupled manner mdpi.comrwth-aachen.detandfonline.comnih.govfrontiersin.orgnih.govresearchgate.netmolbiolcell.orgmdpi.comahajournals.org. While gap junctions mediate direct cell-to-cell communication, hemichannels can function autonomously, facilitating the exchange of molecules between the cytoplasm and the extracellular environment, playing roles in paracrine and autocrine signaling mdpi.commdpi.comoup.comfrontiersin.orgnih.govnih.govmolbiolcell.orgahajournals.org.

This compound is a valuable tool for dissecting the distinct roles and regulation of these two channel types. Its preferential and more rapid inhibitory effect on hemichannels compared to complete gap junctions allows researchers to differentiate between processes mediated by hemichannel activity and those dependent on direct intercellular coupling researchgate.nettandfonline.comresearchgate.netnih.gov. Studies using this compound have demonstrated that hemichannels and gap junctions can exhibit different responses to various stimuli, such as inflammatory agents or growth factors mdpi.commolbiolcell.org. This highlights the importance of considering the independent functions of hemichannels when studying connexin-mediated signaling. The differential regulation can depend on the specific connexin isoform involved, as seen with Cx43 and Cx26 mdpi.com.

Role of Connexin Dysregulation in Disease Pathophysiology

Dysfunction of connexins, including both gap junction channels and hemichannels, is implicated in the pathophysiology of numerous diseases mdpi.commdpi.comoup.comnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org. Aberrant connexin activity can disrupt tissue homeostasis and contribute to disease progression.

Connexin Involvement in Specific Organ System Disorders

Connexin dysregulation has been linked to disorders in various organ systems. For example, mutations in connexin genes are associated with a range of human diseases, including neuropathies (like X-linked Charcot-Marie-Tooth disease caused by Cx32 mutations), deafness (linked to mutations in Cx26 and Cx31), skin disorders (associated with mutations in Cx26, Cx30, Cx30.3, Cx31, and Cx43), cataracts (associated with lens connexins like Cx46 and Cx50), and cardiac arrhythmias mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.comfrontiersin.org. Oculodentodigital dysplasia (ODDD) is another multisystem disorder caused by mutations in the gene encoding Cx43 nih.gov.

This compound, as a tool to modulate connexin function, is used in research investigating the role of connexin dysregulation in these disorders. By blocking hemichannel activity, researchers can explore the contribution of aberrant hemichannel opening to the disease phenotype in various tissues and organs. For instance, studies on skin diseases linked to connexin mutations have investigated the role of increased hemichannel activity frontiersin.orgnih.govnih.gov.

Contribution of Aberrant Connexin Hemichannel Activity to Pathological Signaling

Aberrant connexin hemichannel activity, particularly excessive or inappropriate opening, can lead to the release of signaling molecules into the extracellular space, contributing to pathological processes mdpi.commdpi.comoup.comnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Molecules released through open hemichannels can include ATP, glutamate, NAD+, glutathione, D-serine, and prostaglandins (B1171923) mdpi.commdpi.comoup.com. This release can trigger paracrine signaling cascades that contribute to inflammation, cell damage, and cell death mdpi.comoup.comfrontiersin.org.

This compound is utilized in studies to investigate the specific contribution of hemichannel activity to this pathological signaling. By blocking hemichannels, researchers can assess the extent to which hemichannel-mediated release of molecules drives downstream pathological events in various disease models. For example, studies on neurological disorders have implicated hemichannel opening in neuroinflammation and neural damage, with compounds like this compound being used to probe these mechanisms oup.com. In the context of skin diseases, increased hemichannel activity due to certain connexin mutations has been correlated with pathological features mdpi.comfrontiersin.orgnih.govnih.gov. Research using this compound helps to confirm the role of hemichannel block in mitigating these effects, supporting the concept that aberrant hemichannel activity is a key contributor to the pathological signaling in these conditions.

Table 1: Connexin Hemichannel Gating Mechanisms and Influencing Factors

Gating Mechanism TypeInfluencing FactorsConnexin Isoforms Studied (Examples)Relevance to this compound Research
Fast GatingTransmembrane Voltage, N-terminal domainCx43, Cx26, Cx45This compound's interaction site may influence these rapid transitions. mdpi.compnas.org
Slow GatingTransmembrane Voltage, C-terminal domainCx43, Cx26, Cx45This compound's effect on hemichannel conductivity relates to overall open/closed transitions. mdpi.compnas.org
Ca2+ GatingExtracellular and Intracellular Ca2+ ConcentrationCx26, Cx46, Cx50This compound studies can help isolate Ca2+-dependent hemichannel activity. mdpi.compnas.orgbiorxiv.org
pH GatingAcidic/Alkaline pHCx26, Cx43This compound can be used to study hemichannel activity under varying pH conditions. mdpi.commdpi.comnih.govelifesciences.org
Redox StatusOxidizing/Reducing AgentsCx43This compound can help assess the contribution of hemichannels to redox-sensitive signaling. mdpi.comfrontiersin.org

Table 2: Examples of Connexin Dysregulation in Organ System Disorders

Organ SystemAssociated Connexin(s) (Examples)Disease ExamplesRelevance to this compound Research
Nervous SystemCx32, Cx43Charcot-Marie-Tooth disease, Stroke, Neurodegenerative disordersThis compound used to study hemichannel contribution to neuroinflammation and damage. mdpi.comoup.comnih.govresearchgate.netnih.govfrontiersin.org
SkinCx26, Cx30, Cx30.3, Cx31, Cx43Keratitis-Ichthyosis-Deafness (KID) syndrome, Palmoplantar Keratoderma, PsoriasisThis compound used to investigate the role of increased hemichannel activity in skin pathology. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov
Auditory SystemCx26, Cx31Non-syndromic deafnessThis compound can aid in studying hemichannel function in the context of hearing loss mechanisms. mdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org
Ocular SystemCx46, Cx50, Cx43Cataracts, Oculodentodigital Dysplasia (ODDD)This compound potentially applicable in research on hemichannel involvement in lens homeostasis and related disorders. mdpi.comnih.govnih.govmdpi.com
CardiovascularCx43, Cx37Cardiac Arrhythmias, ThrombosisThis compound used to study connexin function in cardiac and platelet physiology/pathology. nih.govresearchgate.netahajournals.orgresearchgate.net

Mimetic Peptides as Research Probes

Connexin mimetic peptides, such as this compound, are synthetic peptides designed to mimic specific sequences of connexin proteins, particularly within the extracellular loops. These peptides interact with connexin channels, thereby modulating their function. mdpi.comtandfonline.comresearchgate.net The development of these peptides has provided researchers with tools to acutely and reversibly inhibit connexin-mediated communication, offering an alternative to genetic manipulation or less specific pharmacological agents. tandfonline.comphysiology.orgnih.gov

Utility as Tools for Dissecting Connexin Channel Function

This compound has been extensively employed to dissect the roles of connexin channels, particularly those formed by Cx43, in various cellular processes. Its primary utility lies in its ability to block both gap junction channels and hemichannels. apexbt.comtandfonline.comnih.govresearchgate.net

Studies have demonstrated that this compound can inhibit the propagation of intercellular calcium waves, a process often mediated by the release of signaling molecules like ATP through hemichannels or their passage through gap junctions. apexbt.commedchemexpress.comrndsystems.comeurogentec.comtargetmol.comphysiology.orgmdpi.com For instance, incubation of cells with this compound completely abolished InsP3-triggered ATP release and reduced basal ATP release, indicating its effect on hemichannel function. apexbt.commedchemexpress.com

Furthermore, this compound has been shown to inhibit electrical coupling between cells, a direct measure of gap junctional communication. researchgate.net Electrophysiological studies have revealed that this compound inhibits currents carried by both Cx43 hemichannels and gap junction channels, although its effect on hemichannels appears to be more rapid. nih.govresearchgate.net This suggests a potential mechanism where the peptide initially targets hemichannels and subsequently affects gap junctions as these hemichannels are incorporated into junctional plaques. tandfonline.comresearchgate.net

The peptide has also been instrumental in differentiating the roles of gap junctions and hemichannels in specific contexts. While it can block gap junctional coupling, some studies indicate it may have a more potent or rapid effect on hemichannel activity depending on the cell type and experimental conditions. mdpi.comnih.govresearchgate.net

Table 1 summarizes some key findings on the utility of this compound in dissecting connexin function:

Cellular Process Inhibited by this compoundConnexin Channel(s) InvolvedExperimental Model / Cell TypeSource
Intercellular Calcium Wave PropagationGap Junctions / HemichannelsTracheal airway epithelial cells, ECV304 cells apexbt.commedchemexpress.comeurogentec.comphysiology.org
ATP ReleaseHemichannelsECV304 cells apexbt.commedchemexpress.com
Electrical CouplingGap Junctions / HemichannelsHeLa cells expressing Cx43 researchgate.net
Rhythmic Contractile ActivityGap JunctionsRabbit arterial smooth muscle medchemexpress.comrndsystems.com
Vascular Endothelial Cell Proliferation, Migration, Tube FormationCx43 mediated signalingHuman Umbilical Vein Endothelial Cells (HUVECs) nih.gov

Advantages and Limitations of Peptide-Based Inhibitors in Academic Research

Peptide-based inhibitors like this compound offer several advantages as research tools. Their relatively small size compared to antibodies allows for better tissue penetration. mdpi.comphysiology.org They can also provide a more reversible inhibition compared to some other pharmacological agents or genetic methods, allowing for the study of dynamic processes. tandfonline.comphysiology.org Furthermore, by targeting specific sequences within connexins, they offer a degree of specificity that might be lacking in broader channel blockers. tandfonline.comresearchgate.net

However, there are also limitations associated with the use of this compound and other connexin mimetic peptides in academic research. Achieving absolute specificity for a single connexin isoform can be challenging due to the conserved nature of the extracellular loops across different connexins. mdpi.comphysiology.org While this compound is primarily associated with Cx43, it has been reported to interact with other connexins like Cx37 and Cx40, particularly in certain vascular contexts. tandfonline.comnih.gov This lack of absolute isoform specificity can complicate the interpretation of results in systems expressing multiple connexin types.

Another limitation is that the inhibition by this compound may be incomplete, even at relatively high concentrations. nih.gov The mechanisms underlying this incomplete blockade are still under investigation but may relate to the dynamic nature of connexin channels and their gating mechanisms. nih.gov

The long-term stability and potential for degradation of peptides in complex biological environments can also be a consideration in experimental design, particularly for chronic studies.

Emerging Research Directions and Future Outlook

Research involving this compound and other connexin mimetic peptides continues to evolve, driven by the need for more precise tools to understand connexin biology and their potential as therapeutic agents.

Advanced Elucidation of Molecular Interaction Specificity

Future research is focused on gaining a more advanced understanding of the precise molecular interactions between this compound and connexin proteins. While it is known that this compound interacts with the extracellular loops, the exact binding site(s) and the conformational changes induced upon binding are still areas of active investigation. tandfonline.commdpi.com

Techniques such as site-directed mutagenesis of connexin extracellular loop residues and detailed structural studies using methods like cryo-EM or atomic force microscopy in the presence of this compound could provide higher-resolution insights into these interactions. embopress.orgnih.govnih.govnih.gov Computational modeling, as discussed in the next section, is also expected to play a crucial role in predicting and analyzing these molecular interactions at an atomic level. nih.govpnas.orgoup.com

Furthermore, efforts are directed towards developing more isoform-specific mimetic peptides or modifying existing ones like this compound to enhance their selectivity for particular connexins. physiology.orgnih.govmdpi.com This could involve exploring modified peptide sequences or incorporating chemical modifications to improve targeting and reduce off-target effects.

Integration into Systems Biology and Computational Modeling Approaches

The study of this compound and its effects is increasingly being integrated into broader systems biology frameworks and computational modeling approaches. mdpi.com Given the complex roles of connexins in regulating cellular networks and tissue function, understanding how peptide-mediated modulation impacts these systems requires a holistic approach.

Computational modeling, including molecular dynamics simulations and protein-protein docking studies, can help predict how this compound interacts with different connexin isoforms and how these interactions influence channel gating and function. nih.govpnas.orgoup.com These models can be refined using experimental data obtained from studies with this compound, leading to a more accurate representation of connexin behavior.

Furthermore, integrating data from this compound experiments with other 'omics' data (e.g., transcriptomics, proteomics) within a systems biology context can help elucidate the downstream signaling pathways affected by connexin modulation and identify potential compensatory mechanisms. oup.com This can provide a more comprehensive understanding of the biological impact of this compound beyond its direct channel blocking effects.

Development of Next-Generation Preclinical Models

This compound has been utilized in a variety of preclinical models to investigate the role of connexins in disease states such as ischemia-reperfusion injury, spinal cord injury, and corneal neovascularization. tandfonline.combiologists.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov The insights gained from these studies inform the development of next-generation preclinical models that more accurately reflect human physiology and pathology.

Future directions include the use of more complex in vitro models, such as organ-on-a-chip systems or 3D tissue cultures, which can better mimic the in vivo environment and allow for more sophisticated studies of connexin function and peptide efficacy. These models can be used to test modified this compound peptides or combination therapies in a more physiologically relevant context.

In vivo preclinical models will also continue to be refined. This may involve the use of genetically modified animal models with specific connexin deficiencies or mutations, in combination with this compound administration, to dissect the roles of individual connexin isoforms in complex diseases. frontiersin.org The goal is to develop preclinical models that provide more predictive data for the potential therapeutic application of connexin-targeting peptides.

Q & A

What constitutes a well-defined research question when investigating Gap 26 in academic studies?

A well-defined research question should be narrow, specific, and address a clear knowledge gap identified through systematic reviews of prior literature. For example:

  • Use systematic reviews to assess existing studies and identify unresolved issues .
  • Avoid broad phrasing; instead, specify variables (e.g., "How does [Variable X] influence the molecular stability of this compound under [Condition Y]?") .
  • Sub-questions may refine complex inquiries, such as isolating mechanisms or contextual factors .

Q. How should researchers conduct a comprehensive literature review to identify gaps related to this compound?

  • Follow a structured process: (1) Define scope using keywords (e.g., "this compound synthesis," "this compound stability"); (2) Use academic databases (e.g., PubMed, Web of Science) to filter peer-reviewed studies; (3) Critically evaluate methodologies and conflicting results .
  • Organize findings thematically (e.g., synthesis methods, applications, limitations) and highlight inconsistencies or understudied areas .

Q. What methodologies are recommended for primary data collection in this compound research?

  • Experimental design : Use controlled trials to isolate variables (e.g., temperature, catalysts) affecting this compound’s properties .
  • Data collection tools :
MethodUse CaseExample
SpectroscopyStructural analysisFTIR to assess bonding in this compound
ChromatographyPurity validationHPLC to quantify synthesis yields
  • Ensure reproducibility by documenting protocols (e.g., reaction times, instrument calibration) .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in this compound’s reported properties?

  • Controlled variables : Replicate prior studies while standardizing conditions (e.g., pH, solvent purity) to isolate discrepancies .
  • Cross-validation : Combine quantitative methods (e.g., XRD for crystallinity) with qualitative approaches (e.g., electron microscopy for morphology) .
  • Example: If prior studies conflict on this compound’s thermal stability, design a DSC (Differential Scanning Calorimetry) experiment with controlled heating rates and inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.